N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide, also known as CYM-5442, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as pyrazoles and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide is not fully understood, but it is believed to act as a selective agonist of the CB2 cannabinoid receptor. This receptor is primarily expressed in immune cells and has been found to play a role in regulating inflammation and immune responses. By activating this receptor, this compound may exert its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. It has also been found to have anti-tumor effects in various cancer cell lines. In animal models, this compound has been shown to improve insulin sensitivity and reduce inflammation in the liver. Additionally, it has been found to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation, which is associated with psychoactive effects. Additionally, this compound has been found to be stable and well-tolerated in animal models.
One limitation of using this compound is its limited availability. The synthesis method is relatively complex and requires specialized equipment and expertise. Additionally, the cost of obtaining this compound may be prohibitive for some researchers.
Future Directions
There are many potential future directions for research on N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, researchers may explore its potential as a treatment for inflammatory bowel disease, which has been linked to dysregulation of the endocannabinoid system. Further studies may also investigate the potential of this compound as a neuroprotective agent in other neurological disorders, such as Alzheimer's disease and stroke. Finally, researchers may explore the use of this compound as a tool for studying the role of the endocannabinoid system in various physiological processes.
Synthesis Methods
The synthesis of N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide involves the reaction of 1-cyclopentyl-3-methylpyrazole-4-carbaldehyde with propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been well-documented in the literature and has been used by many researchers to obtain this compound for use in their experiments.
Scientific Research Applications
N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide has been found to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, it has been investigated as a potential treatment for diabetes, obesity, and cardiovascular diseases. Researchers have also explored its potential as a tool for studying the role of the endocannabinoid system in various physiological processes.
properties
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-13(17)14-8-11-9-16(15-10(11)2)12-6-4-5-7-12/h3,9,12H,1,4-8H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGABGLXKSNVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C=C)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.